molecular formula C15H17N3O4 B12897193 N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide CAS No. 652151-70-7

N-[1-(5-Ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide

Cat. No.: B12897193
CAS No.: 652151-70-7
M. Wt: 303.31 g/mol
InChI Key: XKPLRJSJBRHEQK-UHFFFAOYSA-N
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Description

N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide is a complex organic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of ethyl isocyanoacetate with an aldehyde in the presence of a catalyst to form the oxazole ring

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions used in laboratory-scale synthesis to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Mechanism of Action

The mechanism of action of N-(1-(5-Ethyloxazol-2-yl)ethyl)-3-formamido-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Properties

CAS No.

652151-70-7

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

N-[1-(5-ethyl-1,3-oxazol-2-yl)ethyl]-3-formamido-2-hydroxybenzamide

InChI

InChI=1S/C15H17N3O4/c1-3-10-7-16-15(22-10)9(2)18-14(21)11-5-4-6-12(13(11)20)17-8-19/h4-9,20H,3H2,1-2H3,(H,17,19)(H,18,21)

InChI Key

XKPLRJSJBRHEQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(O1)C(C)NC(=O)C2=C(C(=CC=C2)NC=O)O

Origin of Product

United States

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